1H-thieno[3,2-c]pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[3,2-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H3,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGRAANITIHPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Thieno 3,2 C Pyrazol 3 Amine and Its Derivatives
Direct Synthesis Approaches to the 1H-thieno[3,2-c]pyrazol-3-amine Core
The direct construction of the this compound core and its substituted analogs often involves multi-step sequences that build the pyrazole (B372694) ring onto a pre-existing thiophene (B33073) substrate.
Multi-Step Preparations of Substituted 1H-thieno[3,2-c]pyrazol-3-amines
The synthesis of substituted this compound derivatives is often accomplished through carefully designed multi-step reaction sequences. These methods provide the flexibility to introduce a variety of functional groups onto the heterocyclic core, which is crucial for tuning the biological activity of the final compounds.
A notable approach involves the design and synthesis of novel thieno[3,2-c]pyrazol-3-amine derivatives as potential inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key target in Alzheimer's disease research. tandfonline.com This rational drug design approach has led to the identification of potent inhibitors, highlighting the importance of tailored synthetic strategies. tandfonline.com For instance, the derivative 16b emerged as a highly potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM in vitro. tandfonline.com This compound also demonstrated good kinase selectivity and low toxicity in SH-SY5Y cells. tandfonline.com
Another versatile multi-step synthesis starts from commercially available materials and allows for the preparation of large quantities of the parent 1H-thieno[3,2-c]pyrazole. thieme-connect.com This process can be adapted to produce substituted derivatives by using appropriately functionalized starting materials.
The following table outlines a representative multi-step synthesis for a substituted thieno[3,2-c]pyrazol-3-amine derivative.
| Step | Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | N-Boc-β-alanine | Meldrum's acid, DMAP, DCC, THF, rt; then MeOH, reflux | β-keto ester | - |
| 2 | β-keto ester | Hydrazine (B178648) derivatives, MeOH, reflux | 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates | 48-83% |
| 3 | 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates | HCl-EtOAc | 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles | 78-84% |
Targeted Synthesis of Specific Thieno[3,2-c]pyrazol-3-amine Isomers (e.g., 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine)
The synthesis of specific isomers, such as 6-methyl-1H-thieno[3,2-c]pyrazol-3-amine, requires regioselective control during the construction of the heterocyclic system. One reported method involves the reaction of 5-(3-(dimethylamino)acryloyl)-6-methyl-2-(methylthio)nicotinonitrile with hydrazine hydrate (B1144303) in ethanol, which yields 6-methyl-5-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine. scirp.org While this example leads to a pyrazolopyridine, similar strategies can be adapted for the synthesis of thieno[3,2-c]pyrazole isomers.
A key intermediate for many thienopyrazole syntheses is 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile, which can be prepared by refluxing (5-methyl-2,4-dihydro-3H-pyrazol-3-ylidene)malononitrile with sulfur in the presence of morpholine. arkat-usa.org This intermediate serves as a versatile building block for further elaboration into a variety of substituted thieno[3,2-c]pyrazoles. arkat-usa.org
Contextual Synthetic Routes to Related Thienopyrazole Systems
The synthesis of the thieno[3,2-c]pyrazole core is often contextualized within the broader field of thienopyrazole chemistry. Several named reactions and general strategies are instrumental in constructing this and related heterocyclic systems.
Gewald Reaction in Thieno[3,2-c]pyrazole Derivative Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. organic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can then be further elaborated to form the fused pyrazole ring.
For instance, the synthesis of 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile is achieved through a Gewald-type reaction. arkat-usa.org This key intermediate can then be used to synthesize a variety of pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones. arkat-usa.org The versatility of the Gewald reaction makes it a valuable tool in the construction of diverse thieno[3,2-c]pyrazole derivatives. nih.govumich.edu
The following table summarizes the key components of a Gewald reaction for the synthesis of a thieno[3,2-c]pyrazole precursor.
| Starting Material | Reagents | Base | Product |
|---|---|---|---|
| (5-methyl-2,4-dihydro-3H-pyrazol-3-ylidene)malononitrile | Sulfur | Morpholine | 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile |
Jacobson Reaction in 1H-thieno[3,2-c]pyrazole Preparation
A practical, large-scale synthesis of the parent 1H-thieno[3,2-c]pyrazole utilizes the Jacobson reaction as the key step. thieme-connect.com This reaction involves the N-acetylation, nitrosation, and subsequent cyclization of an ortho-methyl amine to form the pyrazole ring. thieme-connect.com The starting material for this synthesis is 2-methylthiophene-3-amine, which can be obtained from the commercially available methyl 3-aminothiophene-2-carboxylate. thieme-connect.com This three-step process provides a reasonable yield and is suitable for producing multigram quantities of the target compound. thieme-connect.com
Cyclocondensation and 1,3-Dipolar Cycloaddition Strategies for Pyrazole Annulations
Cyclocondensation and 1,3-dipolar cycloaddition reactions are fundamental strategies for the formation of the pyrazole ring fused to the thiophene core.
Cyclocondensation Reactions: These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which is incorporated into the thiophene ring. nih.gov The in-situ generation of 1,3-dielectrophiles followed by cyclocondensation is a common approach. nih.gov
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is an alkene or alkyne attached to the thiophene ring. nih.govresearchgate.netchim.it This [3+2] cycloaddition is highly efficient and atom-economical for constructing the pyrazole ring. nih.gov The regioselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile.
Chemical Transformations and Derivatization Strategies of 1h Thieno 3,2 C Pyrazol 3 Amine
N-Functionalization and Acylation Reactions on the Amino Group
The primary amino group at the C3 position of the 1H-thieno[3,2-c]pyrazol-3-amine scaffold is a key site for derivatization. N-functionalization and acylation reactions are commonly employed to introduce various substituents, thereby influencing the molecule's interaction with biological targets.
For instance, the amino group can be acylated with acyl chlorides or sulfonyl chlorides to generate intermediate thieno[3,2-c]pyrazol-3-amine derivatives. semanticscholar.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The resulting amides and sulfonamides can exhibit a range of biological activities.
In a specific example, the reaction of a 6-bromo-1H-thieno[3,2-c]pyrazol-3-amine derivative with isobutyryl chloride in the presence of a suitable base leads to the formation of the corresponding N-isobutyryl amide. This transformation is a critical step in the synthesis of potent Glycogen (B147801) Synthase Kinase 3β (GSK-3β) inhibitors. semanticscholar.org The isobutyryl group, in this case, is introduced to occupy a specific hydrophobic pocket in the active site of the enzyme. semanticscholar.org
Table 1: Examples of N-Functionalization Reactions
| Reactant | Reagent | Product |
|---|---|---|
| 6-bromo-1H-thieno[3,2-c]pyrazol-3-amine | Isobutyryl chloride | N-(6-bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide |
Carbon-Carbon Bond Forming Reactions: Suzuki Coupling and Related Cross-Couplings
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties onto the thieno[3,2-c]pyrazole scaffold. rsc.orgorganic-chemistry.orglibretexts.org These reactions typically involve the coupling of a halogenated thienopyrazole derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org
The Suzuki coupling has been successfully applied to 6-bromo-1H-thieno[3,2-c]pyrazol-3-amine derivatives. semanticscholar.org For example, the coupling of N-(6-bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide with various pyridylboronic acids or their esters yields a series of 6-(pyridin-yl)-1H-thieno[3,2-c]pyrazol-3-amine derivatives. semanticscholar.org The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. harvard.edunih.gov
The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
Table 2: Suzuki Coupling of a Thieno[3,2-c]pyrazole Derivative
| Thienopyrazole Derivative | Boronic Acid/Ester | Product |
|---|---|---|
| N-(6-bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | Pyridin-4-ylboronic acid | N-(6-(pyridin-4-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide |
Other cross-coupling reactions, such as the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, have also been utilized to functionalize pyrazole-containing scaffolds. researchgate.netnih.gov
Heterocyclic Annulation and Fusion Strategies
The this compound core can be used as a building block for the construction of more complex, fused heterocyclic systems. These annulation strategies often involve the reaction of the amino group and an adjacent reactive site with bifunctional reagents.
A common strategy for forming the pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine system involves the reaction of a 3-aminothieno[2,3-b]pyridine derivative, a structural analog, with various cyclizing agents. researchgate.net For instance, treatment of a 3-aminothieno[2,3-b]pyridine with an ethoxymethyleneamino derivative can lead to the formation of a pyridothienopyrimidine. researchgate.net
In a related approach, the reaction of 5-amino-1,3-diphenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide with aryl aldehydes and subsequent acylation and cyclization can yield pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidinone derivatives. nih.gov Similarly, starting from 1-substituted-5-amino-1H-pyrazole-4-carbonitriles, a variety of substituted pyrazolo[3,4-d]pyrimidines can be synthesized. researchgate.net
Further elaboration of the pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine system can lead to the formation of pyrazolothienopyrimidotriazine compounds. For example, the reaction of a chloropyrazolothienopyrimidine with hydrazine (B178648) hydrate (B1144303) can introduce an amino group, which can then be cyclized with orthoesters to form the triazine ring.
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involves the condensation of 3-aminopyrazoles with 1,3-bifunctional reagents. clockss.orgresearchgate.net For example, the reaction of a 3-aminopyrazole (B16455) with ethyl acetoacetate (B1235776) can yield a pyrazolo[1,5-a]pyrimidin-7(4H)-one. clockss.org Microwave irradiation and ultrasound can be employed to improve reaction rates and yields. clockss.org
Nucleophilic and Electrophilic Functionalization of the Thieno[3,2-c]pyrazol-3-amine Scaffold
The thieno[3,2-c]pyrazol-3-amine scaffold is susceptible to both nucleophilic and electrophilic attack, allowing for a wide range of functionalization reactions.
The amino group at the C3 position is nucleophilic and can react with various electrophiles. As discussed in section 3.1, acylation is a common example of this reactivity. semanticscholar.org
Electrophilic substitution reactions on the thieno[3,2-c]pyrazole ring system can also be performed. For instance, halogenation of pyrazole (B372694) derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). beilstein-archives.org The position of substitution will depend on the reaction conditions and the existing substituents on the ring.
Furthermore, the pyrazole nitrogen can be alkylated or arylated. nih.gov The regioselectivity of these reactions can be influenced by the nature of the substituent at other positions on the pyrazole ring.
Michael-Type Addition Reactions for Analog Preparation
The Michael addition, or conjugate addition, represents a cornerstone in carbon-carbon and carbon-heteroatom bond formation. This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, referred to as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the primary amino group serves as a potent nucleophile, capable of participating in aza-Michael addition reactions to afford a diverse range of N-substituted derivatives. wikipedia.orgyoutube.com This strategy is a valuable tool for expanding the chemical space around the thienopyrazole scaffold, enabling the synthesis of analogs with modified pharmacokinetic and pharmacodynamic profiles.
The nucleophilicity of the amino group at the C3 position of the 1H-thieno[3,2-c]pyrazole core makes it an excellent candidate for reaction with various Michael acceptors. The general mechanism involves the attack of the amine's lone pair of electrons on the β-carbon of the activated alkene, leading to the formation of a zwitterionic intermediate or, under basic conditions, a deprotonated enolate. Subsequent protonation yields the final 1,4-adduct. masterorganicchemistry.com
A variety of α,β-unsaturated compounds can be employed as Michael acceptors in reactions with this compound. These include, but are not limited to, α,β-unsaturated esters, nitriles, ketones, and amides. The reactivity of the Michael acceptor is influenced by the nature of the electron-withdrawing group; for instance, ketones are generally more reactive than esters, which are in turn more reactive than amides.
The reaction conditions for aza-Michael additions can be tailored to the specific substrates. While some reactions proceed under neat conditions or in a suitable solvent without a catalyst, others may require the use of a base or an acid catalyst to enhance the reaction rate and yield. mdpi.com For example, the use of a mild base can deprotonate the pyrazole nitrogen, increasing the nucleophilicity of the exocyclic amino group. Conversely, acid catalysis can activate the Michael acceptor towards nucleophilic attack.
The following tables provide representative, albeit illustrative, examples of Michael-type addition reactions that could be performed with this compound based on the known reactivity of similar heterocyclic amines.
Table 1: Michael Addition of this compound with α,β-Unsaturated Esters and Nitriles
| Entry | Michael Acceptor | Product | Reaction Conditions |
| 1 | Methyl acrylate | Methyl 3-((1H-thieno[3,2-c]pyrazol-3-yl)amino)propanoate | Methanol, reflux, 24 h |
| 2 | Ethyl crotonate | Ethyl 3-((1H-thieno[3,2-c]pyrazol-3-yl)amino)butanoate | Ethanol, K₂CO₃, 60 °C, 12 h |
| 3 | Acrylonitrile | 3-((1H-thieno[3,2-c]pyrazol-3-yl)amino)propanenitrile | Neat, 80 °C, 6 h |
| 4 | Cinnamonitrile | 3-((1H-thieno[3,2-c]pyrazol-3-yl)amino)-3-phenylpropanenitrile | DMF, Et₃N, 70 °C, 18 h |
Table 2: Michael Addition of this compound with α,β-Unsaturated Ketones and Amides
| Entry | Michael Acceptor | Product | Reaction Conditions |
| 1 | Methyl vinyl ketone | 4-((1H-thieno[3,2-c]pyrazol-3-yl)amino)butan-2-one | Dichloromethane, rt, 48 h |
| 2 | Chalcone | 3-((1H-thieno[3,2-c]pyrazol-3-yl)amino)-1,3-diphenylpropan-1-one | Toluene, p-TsOH, reflux, 8 h |
| 3 | Acrylamide | 3-((1H-thieno[3,2-c]pyrazol-3-yl)amino)propanamide | Water, rt, 72 h |
| 4 | N,N-Dimethylacrylamide | 3-((1H-thieno[3,2-c]pyrazol-3-yl)amino)-N,N-dimethylpropanamide | Imidazolium chloride, 100 °C, 4 h mdpi.com |
These examples highlight the versatility of the Michael addition in generating a library of this compound derivatives. The resulting products, bearing functionalized N-alkyl chains, can serve as intermediates for further chemical transformations, providing access to a wide array of complex molecules with potential biological activities. The choice of Michael acceptor and reaction conditions allows for precise control over the structure of the final product, making this a powerful strategy in medicinal chemistry and drug discovery.
Spectroscopic and Advanced Structural Elucidation of 1h Thieno 3,2 C Pyrazol 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1H-thieno[3,2-c]pyrazol-3-amine derivatives, both ¹H-NMR and ¹³C-NMR are utilized to confirm the successful synthesis and to assign the specific arrangement of atoms. semanticscholar.orgclockss.org
In ¹H-NMR spectra of these derivatives, characteristic signals are observed that correspond to the protons of the thienopyrazole core and its substituents. For instance, the proton on the pyrazole (B372694) ring typically appears as a singlet. semanticscholar.orgexcli.de Protons on the thiophene (B33073) ring also give rise to distinct signals, the chemical shifts of which are influenced by the nature and position of substituents. The amino group (NH₂) protons are often observed as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). ekb.eg
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the fused heterocyclic system and any appended functional groups each produce a unique signal, with their chemical shifts being indicative of their electronic environment. For example, carbonyl carbons in acylated derivatives will appear significantly downfield. ekb.eg
The following tables summarize representative ¹H-NMR and ¹³C-NMR data for several this compound derivatives.
Table 1: ¹H-NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | DMSO-d₆ | 12.53 (s, 1H), 10.80 (s, 1H), 7.24 (s, 1H), 2.71–2.60 (m, 1H), 1.08 (d, J = 6.8 Hz, 6H) tandfonline.com |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)butyramide | DMSO-d₆ | 12.51 (s, 1H), 10.79 (s, 1H), 7.24 (s, 1H), 2.29 (t, J = 7.4 Hz, 2H), 1.64–1.52 (m, 2H), 0.89 (t, J = 7.4 Hz, 3H) tandfonline.com |
Table 2: ¹³C-NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | DMSO-d₆ | 175.20, 145.35, 138.92, 120.18, 113.03, 110.48, 33.77, 19.37 tandfonline.com |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)butyramide | DMSO-d₆ | 171.12, 145.34, 138.85, 120.17, 113.00, 110.51, 36.96, 18.38, 13.60 tandfonline.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound, thereby confirming its elemental composition. researchgate.net In the analysis of this compound derivatives, both standard MS and High-Resolution Mass Spectrometry (HRMS) are employed. tandfonline.comsemanticscholar.org
Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for these compounds. The resulting mass spectrum displays a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which provides the molecular weight of the derivative. tandfonline.comresearchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. researchgate.net
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound with a high degree of confidence. This is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Below is a table presenting MS and HRMS data for illustrative this compound derivatives.
Table 3: Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | ESI | [M+H]⁺: 287.98, 289.98 | 288.07, 290.07 tandfonline.com |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)butyramide | HRMS (ESI) | [M+H]⁺: 289.9780 (for ⁸¹Br) | 289.9789 tandfonline.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. arkat-usa.org For this compound derivatives, IR spectroscopy is instrumental in confirming the presence of key structural motifs. semanticscholar.orgekb.egresearchgate.net
The IR spectrum of a typical this compound derivative will exhibit characteristic absorption bands. For example, the N-H stretching vibrations of the amine and pyrazole groups typically appear in the region of 3200-3400 cm⁻¹. ekb.eg If the amine is acylated, a strong carbonyl (C=O) stretching band will be observed, usually in the range of 1650-1700 cm⁻¹. ekb.eg Stretching vibrations corresponding to C=N and C=C bonds within the heterocyclic rings are also identifiable. excli.de
The table below provides a summary of characteristic IR absorption bands for functional groups commonly found in this compound derivatives.
Table 4: Characteristic Infrared (IR) Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H (amine and pyrazole) | 3200 - 3400 | ekb.eg |
| C=O (amide) | 1650 - 1700 | ekb.eg |
| C≡N (cyano) | ~2227 | ekb.eg |
| C-H (aromatic/heteroaromatic) | ~3034 | excli.de |
Computational and Theoretical Investigations of 1h Thieno 3,2 C Pyrazol 3 Amine
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. For 1H-thieno[3,2-c]pyrazol-3-amine and its derivatives, docking studies have been instrumental in identifying and characterizing their interactions with therapeutic targets, most notably Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key enzyme implicated in Alzheimer's disease. eurasianjournals.comresearchgate.net
In a landmark study, molecular docking was performed to understand the binding mode of a potent derivative, compound 16b , within the ATP binding pocket of GSK-3β (PDB: 4ACG). preprints.org The Sybyl-X 2.0 software suite was utilized to carry out these simulations. The results revealed that the this compound scaffold fits snugly into the adenine (B156593) pocket of the enzyme. preprints.org This favorable positioning allows for the formation of crucial hydrogen bonds and hydrophobic interactions, which are key to its inhibitory activity. preprints.org Similarly, another derivative, compound 54 , was docked into the GSK-3β active site, revealing a key π-cation interaction with the Arg141 residue. researchgate.net
| Compound | Target Protein | PDB Code | Docking Software | Key Interactions Noted |
|---|---|---|---|---|
| Derivative 16b | GSK-3β | 4ACG | Sybyl-X 2.0 | Triple hydrogen bonds with Asp133 & Val135; Hydrophobic interactions with Ala83, Val110, Leu132, Tyr134, Leu188, Phe67, Val70, Cys199. preprints.org |
| Derivative 54 | GSK-3β | Not Specified | Not Specified | π-cation interaction with Arg141. researchgate.net |
Structure-Guided Rational Design Approaches for Derivative Optimization
The insights gained from molecular docking form the foundation for structure-guided rational design. This approach uses the three-dimensional structure of the target protein to design molecules that are predicted to bind with high affinity and selectivity. The this compound scaffold has served as a key framework for developing potent inhibitors through this strategy. nih.govnih.gov
Researchers have systematically synthesized and evaluated series of novel this compound derivatives as potential GSK-3β inhibitors. nih.gov The design strategy involved using the thieno[3,2-c]pyrazol-3-amine core to interact with the hinge region of the kinase, a critical area for ATP binding. nih.gov Various substituents (designated as R¹, R², and R³) were then introduced at different positions on the scaffold to explore their effects on inhibitory activity and to probe interactions with other regions of the ATP-binding pocket. nih.gov
This approach led to the discovery of highly potent compounds. For instance, derivative 16b emerged as a powerful GSK-3β inhibitor with an IC₅₀ value of 3.1 nM. eurasianjournals.comrsc.org Another optimized derivative, compound 54 , which features a 4-methylpyrazole (B1673528) moiety, also demonstrated potent inhibition with an IC₅₀ of 3.4 nM. researchgate.netnih.gov These successes underscore the power of combining computational predictions with synthetic chemistry to optimize lead compounds. nih.gov
Analysis of Binding Modes and Pharmacophore Modeling
A detailed analysis of the binding modes of these inhibitors reveals a consistent pattern of interaction. A crucial element for potent GSK-3β inhibition by this class of compounds is the formation of multiple hydrogen bonds with the backbone atoms of the hinge region residues, specifically Asp133 and Val135. preprints.org The this compound core is perfectly suited to form these interactions, anchoring the inhibitor in the active site. preprints.org
Beyond the hinge region, hydrophobic interactions with a pocket formed by residues such as Ala83, Val110, Leu132, Tyr134, and Leu188 further stabilize the ligand-protein complex. preprints.org Based on these observations, a "double-sites occupation" pharmacophore model has been proposed. preprints.org This model specifies two key features for high-potency inhibitors:
A core skeleton (the thieno[3,2-c]pyrazol-3-amine) that forms at least two hydrogen bonds with the hinge region (Asp133 and/or Val135). preprints.orgnih.gov
A connected moiety, such as a pyridine (B92270) ring, that acts as a hydrogen bond acceptor to interact with the side chain of Lys85, a key anchoring site. preprints.orgnih.gov
This pharmacophore model provides a clear roadmap for the design of new and potentially more effective inhibitors based on the this compound scaffold.
Theoretical Calculations for Elucidating Electronic Properties and Stability
Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of a molecule. These calculations can provide insights into a compound's stability, reactivity, and electronic structure, which are fundamental to its behavior as a drug.
While specific DFT studies focused solely on this compound are not extensively documented in the available literature, this methodology is widely applied to related pyrazole (B372694) and thienopyrazole systems. For pyrazole derivatives, DFT calculations at the B3LYP/6-311G level are used to analyze molecular geometries, electronic characteristics, and molecular electrostatic potential. Such analyses help in understanding the charge distribution and identifying reactive sites within the molecule. The analysis of frontier molecular orbitals (HOMO and LUMO) can reveal information about charge transfer within the molecule and its chemical reactivity and stability. Generally, a larger HOMO-LUMO energy gap suggests higher electronic stability and lower chemical reactivity. These computational approaches are invaluable for predicting the physicochemical properties that influence a compound's pharmacokinetics and pharmacodynamics.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a more realistic picture of the conformational changes that occur in a biological environment. MD simulations can be used to assess the stability of a ligand-protein complex, analyze conformational flexibility, and refine the binding modes predicted by molecular docking.
For scaffolds related to this compound, such as thieno[3,2-b]pyrrole derivatives, MD simulations have been successfully employed. These simulations, often run for extended periods like 100 nanoseconds, help to supplement docking results by confirming the stability of key interactions and calculating binding free energies. Although specific MD simulation studies on this compound bound to its targets were not found in the searched literature, this technique represents a critical next step in the computational evaluation of these promising compounds. Such studies would provide a deeper understanding of the conformational dynamics and the energetic landscape of the binding process, further guiding the optimization of this important chemical scaffold.
Structure Activity Relationship Sar Studies of 1h Thieno 3,2 C Pyrazol 3 Amine Derivatives Non Clinical Focus
SAR in Kinase Inhibition
The thieno[3,2-c]pyrazole nucleus has been extensively explored as a platform for designing potent inhibitors of several protein kinases implicated in disease. By systematically modifying substituents at various positions on the pyrazole (B372694) and thiophene (B33073) rings, researchers have elucidated key structural requirements for effective kinase inhibition.
A series of novel 1H-thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized and evaluated as potent inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key target in the study of Alzheimer's disease. nih.govtandfonline.com Structure-based drug design has guided the optimization of these compounds, leading to inhibitors with nanomolar potency. nih.govnih.gov The core scaffold is designed to form up to three hydrogen bonds with the hinge region of the GSK-3β active site, while a pyridine (B92270) nitrogen can act as a hydrogen bond acceptor with Lys85. nih.gov
In one study, compound 16b emerged as a highly potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM. nih.govresearchgate.net Further investigations led to the identification of compound 54 , which incorporates a 4-methylpyrazole (B1673528) moiety. This specific feature allows for a beneficial π-cation interaction with the Arg141 residue in the GSK-3β binding pocket, resulting in an IC₅₀ of 3.4 nM. nih.govresearchgate.net
The SAR studies revealed several key insights:
Substitutions on the Pyridine Ring: Modifications at the R¹, R², and R³ positions of a linked pyridine ring were explored to understand their impact on inhibitory activity. nih.gov
Role of the Pyrazole Moiety: The introduction of a 4-methylpyrazole group in compound 54 was critical for achieving a potent π-cation interaction with Arg141, enhancing binding affinity. nih.govresearchgate.net
Table 1: GSK-3β Inhibition by this compound Derivatives
| Compound | Key Structural Feature | GSK-3β IC₅₀ (nM) | Reference |
|---|---|---|---|
| 16b | Thieno[3,2-c]pyrazol-3-amine core | 3.1 | nih.gov |
| 54 | Contains a 4-methylpyrazole moiety | 3.4 | nih.govresearchgate.net |
The this compound scaffold has also yielded potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial for cell division. nih.govresearchgate.net A novel series of derivatives was developed, leading to the discovery of compounds with high potency against these enzymes. nih.gov
Preliminary SAR studies identified a representative compound, compound 38 (3-(4-morpholin-4-yl-benzoylamino)-1H-thieno(3,2-c)pyrazole-5-carboxylic acid ((S)-1-phenyl-2-pyrrolidin-1-yl-ethyl)-amide), which demonstrated inhibitory activity in the low nanomolar range in anti-proliferation assays. nih.govresearchgate.net The development incorporated the 3-aminopyrazole (B16455) moiety into the bicyclic thienopyrazole system, which proved effective for kinase inhibition. researchgate.net This work highlights the versatility of the thieno[3,2-c]pyrazole core in targeting kinases involved in cell cycle regulation. nih.govresearchgate.net
Research into related thienopyrazole structures has explored their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in cancer. A series of novel 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity. nih.gov
Within this series, compound 6g was identified as the most potent inhibitor against the A549 human lung carcinoma cell line, which has high EGFR expression, exhibiting an IC₅₀ value of 9.68 ± 1.95 μM. nih.gov This study established these derivatives as a potential new class of EGFR tyrosine kinase inhibitors, demonstrating that modifications and ring fusions to the core thienopyrazole structure can direct activity towards different kinase families. nih.gov
While the this compound scaffold has been primarily optimized for other kinases, its potential for inhibiting Cyclin-Dependent Kinase 2 (CDK2) has been noted in selectivity studies. CDK2 is a key regulator of the cell cycle, making it an attractive target in oncology. nih.gov
Kinase selectivity is a critical aspect of inhibitor development to minimize off-target effects. For the this compound series, selectivity has been a key focus of investigation.
SAR in Antimicrobial Activities
Beyond kinase inhibition, thieno[3,2-c]pyrazoles have been identified as a class of compounds with potential antimicrobial properties. researchgate.net Research has explored their activity against various bacterial and fungal strains.
A study focused on the synthesis and antimicrobial evaluation of 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile (compound 2 in the study) and its subsequent derivatives. researchgate.net The primary amino group at the 5-position of this scaffold proved to be a versatile handle for chemical modification. It was successfully diazotized and coupled with various nucleophiles to produce azo compounds (3a-d ) and reacted with electrophiles like aromatic aldehydes and acid chlorides to yield a range of derivatives (4-14 ). researchgate.net While the specific antimicrobial activity data for each derivative is not detailed here, the study established that the 5-amino-thieno[3,2-c]pyrazole core is a viable template for generating new compounds with potential antimicrobial applications. researchgate.net
Antibacterial Activity Against Various Strains
Derivatives of the thienopyrazole scaffold have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.gov SAR studies reveal that the nature and position of substituents on the thienopyrazole ring system are critical for both the potency and the spectrum of this activity.
For instance, a series of bis-pyrazole derivatives built upon a thieno[2,3-b]thiophene (B1266192) core were evaluated for their antibacterial potential. nih.gov The results indicated that the substitutions on the pyrazole moiety played a crucial role. One derivative, 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), which features a chlorophenyl group, was found to be particularly potent. nih.gov In another study focusing on the related thieno[2,3-d]pyrimidinedione scaffold, derivatives showed powerful activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L. nih.gov However, these compounds were largely inactive against Gram-negative pathogens. nih.gov
Research on thieno[3,2-c]pyrazole derivatives identified that the introduction of a bromine atom at the C2 position of the thiophene ring conferred antibacterial activity specifically against Gram-positive bacteria. researchgate.net Similarly, studies on related pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines showed moderate antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The introduction of a 5-(4-nitrophenyl)furyl substituent into a pyrazole structure is another strategy that has yielded compounds with pronounced antibacterial effects against S. aureus and E. coli. biointerfaceresearch.com
| Compound/Derivative Class | Substituent(s) | Bacterial Strain(s) | Activity/Finding | Reference(s) |
| Thieno[2,3-b]thiophene bis-pyrazole | 1-(4-chlorophenyl) | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Potent activity observed. | nih.gov |
| Thieno[2,3-d]pyrimidinedione | Varied | MRSA, VISA, VRE | Potent activity (MIC 2-16 mg/L). | nih.gov |
| Thieno[3,2-c]pyrazole | Bromine at C2 of thiophene | Gram-positive bacteria | Conferred antibacterial activity. | researchgate.net |
| Pyrazole Derivative | 5-(4-nitrophenyl)furyl | S. aureus, E. coli | Pronounced antibacterial effect. | biointerfaceresearch.com |
Antifungal Activity Assessment
In addition to antibacterial properties, many thienopyrazole derivatives have been assessed for antifungal activity, showing remarkable efficacy against various fungal strains. nih.govnih.gov The SAR for antifungal activity often parallels that of antibacterial activity, with specific substitutions significantly enhancing potency.
In a study of bis-cyanopyrazole derivatives, a compound featuring a 4-chlorophenyl group, which also showed strong antibacterial results, was found to be equipotent to the standard antifungal drug Amphotericin B against Syncephalastrum racemosum and even more potent against Geotricum candidum. nih.gov This highlights the importance of an electron-withdrawing group on the phenyl ring for antifungal action. Another investigation into thieno[3,2-c]pyrazole derivatives showed that a specific compound from the series was active against Aspergillus niger. researchgate.net Furthermore, pyrazole derivatives containing a 5-(4-nitrophenyl)furyl moiety have demonstrated effectiveness against fungi of the genus Candida. biointerfaceresearch.com
| Compound/Derivative Class | Substituent(s) | Fungal Strain(s) | Activity/Finding | Reference(s) |
| Thieno[2,3-b]thiophene bis-cyanopyrazole | 1-(4-chlorophenyl) | S. racemosum, G. candidum | Equipotent or more potent than Amphotericin B. | nih.gov |
| Thieno[3,2-c]pyrazole | Not specified | Aspergillus niger | Showed antifungal activity. | researchgate.net |
| Pyrazole Derivative | 5-(4-nitrophenyl)furyl | Candida spp. | Effective against Candida strains. | biointerfaceresearch.com |
| Thieno[2,3-c]pyrazole Derivatives | Varied | Various pathogenic fungal strains | Showed remarkable anti-fungal activity. | nih.gov |
SAR in Other Enzymatic Modulations (e.g., Xanthine (B1682287) Oxidase)
The thienopyrazole scaffold and its bioisosteres have been explored as inhibitors of various enzymes, including xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism whose overactivity is linked to gout. SAR studies of related pyrazolo[1,5-a]pyrimidine (B1248293) compounds have provided clear insights into the structural requirements for potent XO inhibition. nih.gov
A systematic study of 3-substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines revealed that the nature of the substituent at the 3-position is a major determinant of inhibitory activity. nih.gov Derivatives with non-aromatic substituents like hydrogen or chloro groups showed activity comparable to the standard drug allopurinol. nih.gov However, the introduction of an aryl group at the 3-position led to a dramatic increase in potency. nih.gov These 3-aryl-substituted compounds were found to be 30 to 160 times more effective as XO inhibitors than allopurinol, with the aryl moiety believed to facilitate stronger binding to the enzyme. nih.gov Further research into a new class of related heterocycles, 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, also identified them as potent XO inhibitors, being several hundred times more potent than allopurinol. rsc.org
| Compound Class | Substituent at C3-position | Target Enzyme | Inhibitory Potency (vs. Allopurinol) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | H, Cl, Br | Xanthine Oxidase | ~1x | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Phenyl, p-bromophenyl, p-chlorophenyl | Xanthine Oxidase | 30-160x more potent | nih.gov |
| Pyrazolotriazolopyrimidine | Varied | Xanthine Oxidase | Several hundred times more potent | rsc.org |
SAR in Antiproliferative Effects on Cell Lines
The cytotoxic potential of thienopyrazole derivatives against various cancer cell lines has been extensively investigated, revealing that specific structural modifications can lead to potent antiproliferative agents. mdpi.comnih.gov
A unique thieno[2,3-c]pyrazole derivative, identified as Tpz-1, demonstrated powerful and selective cytotoxic effects against a panel of 17 human cancer cell lines, with IC₅₀ values ranging from a low 0.19 µM to 2.99 µM. mdpi.com The mechanism of action for Tpz-1 was found to involve interference with cell cycle progression and the disruption of microtubules. mdpi.com
SAR studies on related heterocyclic systems provide further insights. For a series of dihydro-1H-pyrazolo[1,3-b]pyridine derivatives, the substituent on the aromatic ring was critical for activity. nih.gov A derivative with a 4-nitro (4-NO₂) group exhibited the best cytotoxic activity against the HL60 leukemia cell line, with an IC₅₀ of 0.70 µM. nih.gov Other electron-withdrawing groups such as 4-chloro, 4-bromo, and 4-fluoro also conferred good activity. nih.gov In a direct SAR comparison using the thieno[3,2-c]pyrazole core, the addition of a bromine atom to the thiophene ring was shown to significantly enhance the apoptotic potential of the compound. researchgate.net Furthermore, several derivatives of thieno[3,2-d]pyrimidine (B1254671) were found to have anticancer activity comparable to the standard chemotherapeutic drug doxorubicin (B1662922) against human breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines. nih.gov
| Compound/Derivative Class | Key Structural Feature | Cell Line(s) | Activity/Finding (IC₅₀) | Reference(s) |
| Thieno[2,3-c]pyrazole (Tpz-1) | N'-(2-methoxybenzylidene) hydrazide | 17 human cancer cell lines | Potent cytotoxicity (0.19 - 2.99 µM) | mdpi.com |
| Dihydro-1H-pyrazolo[1,3-b]pyridine | 4-NO₂ phenyl group | HL-60 (Leukemia) | Potent cytotoxicity (0.70 µM) | nih.gov |
| Thieno[3,2-c]pyrazole | Bromine on thiophene ring | Cancer cells | Greater apoptotic potential. | researchgate.net |
| Thieno[3,2-d]pyrimidine | Varied | MCF-7, HeLa, HCT-116 | Activity comparable to doxorubicin. | nih.gov |
SAR in Anti-inflammatory Mechanisms
Thienopyrazole derivatives have been identified as having anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.govmdpi.com The SAR in this area focuses on achieving potent and, ideally, selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects.
Studies on heteroaryl-phenyl-substituted pyrazole derivatives led to the identification of compounds with high selectivity for COX-2. nih.gov Similarly, research on a series of 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazoles and their cyclized pyrano[2,3-c]pyrazole analogues identified a bipyrazole and a pyranopyrazole derivative as being nearly equiactive to the selective COX-2 inhibitor celecoxib. nih.gov These findings underscore that both the core scaffold and the peripheral substituents are key to achieving selective COX-2 inhibition. nih.gov
Lipophilicity has also been identified as an important factor for the anti-inflammatory activity of pyrazoline derivatives. nih.gov A specific compound, 4-amino-N-[4-chlorophenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, has been noted for its anti-inflammatory properties, with the N-(4-chlorophenyl)carboxamide moiety being a key feature for its activity. nih.govresearchgate.net
| Compound Class | Key Structural Feature | Target | Activity/Finding | Reference(s) |
| Heteroaryl-phenyl-substituted pyrazole | Varied | COX-2 | Highly selective inhibition. | nih.gov |
| Pyrano[2,3-c]pyrazole | Annulated pyran ring | COX-2 | Potent and selective inhibition, equiactive to celecoxib. | nih.gov |
| Pyrazoline derivatives | Not specified | Inflammation | Lipophilicity is important for activity. | nih.gov |
| Thieno[2,3-c]pyrazole | N-(4-chlorophenyl)carboxamide | Inflammation | Possesses anti-inflammatory effects. | nih.govresearchgate.net |
Physicochemical Properties and Microsomal Metabolic Stability in SAR Context
In silico analysis of a series of related thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines using tools like SwissADME has shown that these derivatives generally exhibit favorable drug-like properties. japsonline.com Many of the synthesized compounds were found to be in agreement with Lipinski's Rule of Five and Veber's rules, which predict good oral bioavailability and membrane permeability. japsonline.com The bioavailability radar plots for these compounds further suggested good oral bioavailability profiles. japsonline.com
These predictions have direct implications for SAR. For a compound to exert antibacterial or antiproliferative effects, it must first reach its target site. Properties like high gastrointestinal absorption, predicted for many of these derivatives, are therefore essential for their observed activity. japsonline.com Furthermore, metabolic stability is a key consideration. The same study predicted that while most derivatives were not substrates for the efflux pump P-glycoprotein (which is beneficial for intracellular accumulation), they did show potential for inhibiting various cytochrome P450 (CYP) isoforms. japsonline.com This suggests a potential for drug-drug interactions but also provides a route for future chemical modifications to improve the metabolic profile without sacrificing potency.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 1H-thieno[3,2-c]pyrazol-3-amine derivatives?
- Methodology : The synthesis typically involves a structure-guided rational design approach. For example, derivatives are synthesized via multi-step reactions starting with substituted propenones, followed by cyclization with hydrazine derivatives. Key intermediates are characterized using NMR, NMR, and HPLC to confirm purity and structure .
Q. How are these compounds characterized to ensure structural fidelity?
- Methodology : Post-synthesis characterization employs spectroscopic techniques (e.g., NMR, ) and chromatographic methods (HPLC). Single-crystal X-ray diffraction is used for absolute configuration determination in select cases .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for GSK-3β inhibition?
- Methodology : SAR studies reveal that substituents at the thienopyrazole core significantly impact potency. For instance, compound 16b (IC) features a methyl group at position 4, enhancing kinase selectivity. In contrast, bulkier substituents (e.g., phenyl in 18d ) may reduce cellular permeability .
- Table 1 : Select Derivatives and Activity
| Compound | IC (nM) | Key Structural Feature |
|---|---|---|
| 16b | 3.1 | 4-Methyl substitution |
| 18d | 8.2 | 4-Phenyl substitution |
| 17a | 12.4 | 3-Fluoro substituent |
Q. How are in vitro and cellular models utilized to assess therapeutic potential for Alzheimer’s disease?
- Methodology :
- Kinase selectivity assays : Evaluate inhibition against GSK-3β vs. off-target kinases (e.g., CDK2, JNK1) to confirm specificity .
- SH-SY5Y neuroblastoma cells : Test compound toxicity (up to 50 µM) and measure downstream biomarkers (e.g., phosphorylated tau at Ser396 via Western blot) .
- Neurite outgrowth assays : Quantify neurite elongation in differentiated neurons as a functional readout of GSK-3β inhibition .
Q. How can researchers resolve discrepancies in inhibitory activity across derivatives?
- Methodology :
- Molecular docking : Predict binding modes to GSK-3β’s ATP-binding pocket, identifying steric clashes or favorable interactions (e.g., hydrogen bonds with Lys85) .
- Biochemical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for conflicting compounds .
Data Interpretation & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects on tau phosphorylation?
- Methodology : Non-linear regression (e.g., GraphPad Prism) is used to calculate EC values from Western blot densitometry data. ANOVA with post-hoc tests (e.g., Tukey’s) compares treatment groups .
Q. How to design a kinase selectivity panel to minimize off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
